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Compound of Interest

Compound Name:
UR-144 N-(5-hydroxypentyl)

metabolite-d5

Cat. No.: B1163937 Get Quote

Executive Summary
In the quantitative analysis of the synthetic cannabinoid UR-144 (1-pentyl-1H-indol-3-yl)

(2,2,3,3-tetramethylcyclopropyl)methanone, UR-144-d5 is the superior and industry-validated

internal standard (IS). While UR-144-d3 analogs may be theoretically synthesized or available

via custom channels, they present significant risks regarding isotopic contribution (cross-talk)

and fragmentation stability that jeopardize assay linearity and sensitivity.

This guide details the physicochemical and mass spectrometric reasons why d5 is the requisite

choice for forensic and clinical toxicology, supported by experimental protocols and mechanistic

visualizations.

Part 1: Technical Deep Dive – The Physics of
Isotopic Selection
Isotopic Contribution (The "Cross-Talk" Phenomenon)
The primary function of an internal standard is to correct for matrix effects and recovery losses.

However, if the mass difference between the analyte and the IS is insufficient, the natural

isotopic abundance of the analyte can interfere with the IS signal.

The Mathematics of Interference: UR-144 has the molecular formula C₂₁H₂₉NO.
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Monoisotopic Mass (M+0): ~311.2 Da (Protonated [M+H]⁺: 312.2)

Natural Isotopes: Carbon-13 (~1.1% abundance) creates naturally occurring heavier ions.

Ion Species Mass Shift
Approx. Relative
Abundance
(Theory)

Impact on IS

M+0 +0 Da 100% Native Signal

M+1 +1 Da ~23.5% Negligible

M+2 +2 Da ~2.6% Risk for d2 IS

M+3 +3 Da ~0.2% Risk for d3 IS

M+5 +5 Da < 0.01% Safe for d5 IS

Why d3 is Risky: While 0.2% seems low, in forensic toxicology, urine or blood concentrations of

UR-144 can vary by orders of magnitude (e.g., 1 ng/mL to >100 ng/mL). If a sample contains

100 ng/mL of UR-144, the "natural" M+3 signal contributes an intensity equivalent to ~0.2

ng/mL of the internal standard. If your IS concentration is low (e.g., 5 ng/mL), this introduces a

4% systematic error, skewing quantification and linearity at the upper end of the curve.

Why d5 is Superior: The M+5 contribution from native UR-144 is statistically non-existent. The

UR-144-d5 signal remains pure regardless of the analyte concentration, ensuring a linear

dynamic range that is robust against "spectral cross-talk."

Fragmentation Stability & Label Positioning
In LC-MS/MS (MRM mode), the precursor ion is fragmented into product ions. For an IS to

work, the deuterium label must be retained in the fragment ion used for quantification.

UR-144-d5 (Standard): The 5 deuterium atoms are typically located on the indole ring.

Fragmentation Pathway: The primary transition for UR-144 is the cleavage of the carbonyl

bond, yielding the acylium-indole ion.

Comparison of Transitions:
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Compound
Precursor Ion
(m/z)

Quantifier
Fragment (m/z)

Structure of
Fragment

Label
Retention

UR-144 312.2 144.1 Indole-CO⁺ N/A

UR-144-d5 317.2 149.1 d5-Indole-CO⁺
Retained (Indole

Ring)

UR-144-d3 315.2 144.1 or 147.1
Depends on

location
High Risk

Risk Scenario for d3: If a d3 standard is labeled on the pentyl chain (common in cheaper

synthesis routes), the primary fragmentation (cleavage of the carbonyl) often results in the loss

of the alkyl chain or the formation of the m/z 144 indole ion. If the label is lost during

fragmentation, the IS fragment (m/z 144) becomes indistinguishable from the analyte fragment,

destroying the assay's selectivity.

Chromatographic Isotope Effect
Deuterated compounds elute slightly earlier than their non-deuterated counterparts due to

weaker dispersion forces (C-D bonds are shorter/stiffer than C-H).

d3 shift: Very minimal.

d5 shift: Slight (typically 0.02 – 0.05 min earlier).

Conclusion: Both co-elute sufficiently to correct for matrix effects (ion

suppression/enhancement) at the exact moment of ionization.[1]

Part 2: Visualizing the Logic
Diagram 1: Fragmentation & Label Retention
This diagram illustrates why the position of the deuterium label (Indole vs. Chain) dictates the

utility of the internal standard.
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UR-144 Native
[M+H]+ m/z 312

Fragment: Indole-CO+
m/z 144

(Quantifier)

CID Fragmentation

UR-144-d5 (Indole Labeled)
[M+H]+ m/z 317

Fragment: d5-Indole-CO+
m/z 149

(Distinct Quantifier)

CID Fragmentation
(Label Retained)

UR-144-d3 (Hypothetical Chain Label)
[M+H]+ m/z 315

Fragment: Indole-CO+
m/z 144

(Label LOST - Interference!)

CID Fragmentation
(Label on leaving group)

Click to download full resolution via product page

Caption: Fragmentation logic showing how d5 (ring-labeled) retains mass shift, whereas poorly

designed d3 (chain-labeled) could lose the label.

Diagram 2: Isotopic Cross-Talk
This diagram visualizes the spectral overlap risk of using d3 versus the clean baseline of d5.
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Caption: Spectral overlap demonstration. The M+3 isotope of the native drug interferes with the

d3 channel; d5 remains spectrally isolated.

Part 3: Experimental Protocol (Self-Validating
System)
This protocol utilizes UR-144-d5 (Cayman Chem Item No. 11772 or equivalent) for the

quantification of UR-144 in human urine/blood.

Materials & Reagents
Analyte: UR-144 Certified Reference Material.

Internal Standard: UR-144-d5 (100 µg/mL in Methanol).

Matrix: Drug-free human urine or whole blood.

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation (Supported Liquid Extraction - SLE)
Method Rationale: SLE provides cleaner extracts than protein precipitation and better recovery

than LLE for synthetic cannabinoids.

Aliquot: Transfer 200 µL of sample (urine/blood) to a tube.

IS Addition: Add 20 µL of UR-144-d5 working solution (100 ng/mL). Vortex 10s.

Validation Check: Final IS concentration is 10 ng/mL.

Buffer: Add 200 µL 1% Ammonium Hydroxide (pH ~10) to basify (UR-144 is neutral/basic).

Loading: Load mixture onto SLE cartridge (e.g., Biotage Isolute). Apply gentle vacuum to

initiate absorption. Wait 5 mins.

Elution: Elute with 2 x 900 µL Ethyl Acetate.
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Dry Down: Evaporate to dryness under N₂ at 40°C.

Reconstitution: Reconstitute in 100 µL Mobile Phase (50:50 A:B).

LC-MS/MS Parameters
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

Flow Rate: 0.4 mL/min.

Gradient: 50% B to 95% B over 4 mins.

Ionization: ESI Positive Mode.

MRM Transitions Table:

Compound
Precursor
(m/z)

Product (m/z) Role CE (eV)

UR-144 312.2 144.1 Quantifier 25

312.2 125.1 Qualifier 35

UR-144-d5 317.2 149.1 IS Quant 25

Note: If using d3 (not recommended), transitions would be 315.2 -> 147.1 (if ring labeled) or

144.1 (if chain labeled).

Part 4: Comparison Summary Table
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Feature
UR-144-d5
(Recommended)

UR-144-d3 (Alternative)

Spectral Purity
High. No overlap with native

isotopes.

Moderate. Risk of overlap with

Native M+3 (~0.2%).

Linearity Impact
Maintains linearity at high

concentrations.

Potential non-linearity at high

analyte conc. due to cross-talk.

Label Stability
High. Ring-deuteration is

stable.

Variable. Chain-deuteration

can be metabolically/spectrally

unstable.

Availability
Standard commercial product

(Cayman, Cerilliant).

Custom synthesis or non-

standard.

Cost
Standard pricing (~$100-

200/mg).

Potentially higher (custom) or

lower (if bulk/low purity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1163937#comparing-ur-144-d5-vs-ur-144-d3-as-
internal-standards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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